Olivanic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

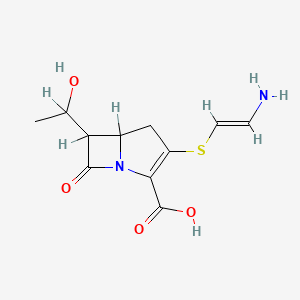

3-[(E)-2-aminoethenyl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h2-3,5-6,8,14H,4,12H2,1H3,(H,16,17)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTVKHFILHLXJF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)S/C=C/N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64761-66-6 | |

| Record name | Olivanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064761666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dawn of a New Class: A Technical Guide to the Discovery and Historical Perspective of Olivanic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical significance of olivanic acids, a pioneering family of carbapenem β-lactam antibiotics. First identified in the mid-1970s, these natural products, isolated from Streptomyces species, not only demonstrated potent antibacterial activity but also were among the first recognized inhibitors of β-lactamase, the primary mechanism of bacterial resistance to penicillin and cephalosporin antibiotics. This guide provides a comprehensive overview of their discovery, key derivatives, biological activity, and the experimental methodologies that defined their early investigation.

A Serendipitous Discovery: The Historical Context

The late 1960s and early 1970s marked a critical period in the battle against bacterial infections. The widespread emergence of penicillin-resistant bacteria, primarily due to the production of β-lactamase enzymes, spurred a fervent search for new antibiotics and, crucially, for inhibitors of these resistance-conferring enzymes. It was in this scientific climate that a team at Beecham Research Laboratories embarked on a screening program of soil actinomycetes.

In 1976, their efforts culminated in the discovery of a novel family of β-lactam compounds produced by the Gram-positive bacterium Streptomyces clavuligerus, which they named olivanic acids.[1] These compounds were revolutionary for two key reasons: they possessed the then-novel carbapenem backbone structure, and they exhibited potent inhibitory activity against a broad spectrum of β-lactamases.[1]

Subsequent research identified Streptomyces olivaceus as another producer of these compounds.[2][3] The initial olivanic acid complex was found to be a mixture of several related molecules. Further investigation led to the isolation and characterization of a series of distinct this compound derivatives, primarily distinguished by the presence or absence of a sulfate group and the stereochemistry of their side chains.[3]

Despite their promise, the inherent chemical instability and challenges with bacterial cell penetration of the natural olivanic acids hindered their direct clinical development.[1] However, their discovery was a watershed moment, providing the foundational chemical scaffold and biological proof-of-concept for the development of the entire class of carbapenem antibiotics, which remain critical "last-resort" treatments for severe bacterial infections today.[1] The insights gained from the olivanic acids directly paved the way for the development of more stable and clinically successful carbapenems like thienamycin and its derivatives.

The this compound Family: Key Derivatives and Their Properties

The initial research on the this compound complex led to the isolation of several key derivatives. These can be broadly categorized into sulfated and non-sulfated compounds. The production of sulfated derivatives was found to be predominant when Streptomyces olivaceus was cultured in media containing sodium sulfate.[3]

The primary this compound derivatives discussed in early literature include:

-

Sulfated Derivatives:

-

MM 4550

-

MM 13902

-

MM 17880

-

-

Non-sulfated (Hydroxy) Derivatives:

-

MM 22380

-

MM 22381

-

MM 22382

-

MM 22383

-

These derivatives share the same core carbapenem nucleus but differ in the side chains attached to this core.[4] A significant structural feature influencing their biological activity is the stereochemistry of the hydroxyethyl substituent at the C-6 position and the orientation of the β-lactam protons.[4]

Physicochemical Properties

The olivanic acids were characterized as being unstable in aqueous solutions outside a narrow pH range.[3] The sulfated derivatives, MM 4550, MM 13902, and MM 17880, were isolated as disodium salts and were found to be soluble in water, methanol, DMF, and DMSO, but practically insoluble in other organic solvents.[3]

| Derivative | UV Absorption Maxima (in water) |

| MM 4550 | 240 nm, 287 nm |

| MM 13902 | 227 nm, 307 nm |

| MM 17880 | 298 nm |

Table 1: Physicochemical properties of sulfated this compound derivatives. Data sourced from[3].

Biological Activity: A Dual Threat to Bacteria

The olivanic acids exhibited a dual mechanism of action: direct antibacterial activity and potent inhibition of β-lactamase enzymes. This combination made them particularly effective against bacteria that had developed resistance to other β-lactam antibiotics.

Antibacterial Spectrum

The this compound derivatives demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The most potent among them were the compounds with an (8S) hydroxyethyl substituent and cis-orientated β-lactam protons (MM 22380 and MM 22382) and their corresponding sulfate esters (MM 17880 and MM 13902).[4] These compounds showed Minimum Inhibitory Concentration (MIC) values in the range of 0.1 to 3.1 µg/ml against a variety of bacteria.[4] The derivatives with trans-β-lactam protons (MM 22381 and MM 22383) also displayed broad-spectrum activity but were generally less potent.[4]

| This compound Derivative | Stereochemistry | General Antibacterial Potency |

| MM 22380 | (8S)-hydroxyethyl, cis-β-lactam protons | High (MIC: 0.1-3.1 µg/ml) |

| MM 22382 | (8S)-hydroxyethyl, cis-β-lactam protons | High (MIC: 0.1-3.1 µg/ml) |

| MM 17880 | (8S)-hydroxyethyl, cis-β-lactam protons (sulfated) | High (MIC: 0.1-3.1 µg/ml) |

| MM 13902 | (8S)-hydroxyethyl, cis-β-lactam protons (sulfated) | High (MIC: 0.1-3.1 µg/ml) |

| MM 22381 | (8S)-hydroxyethyl, trans-β-lactam protons | Moderate |

| MM 22383 | (8S)-hydroxyethyl, trans-β-lactam protons | Moderate |

| MM 4550 | - | Broad-spectrum activity |

Table 2: Summary of the antibacterial potency of various this compound derivatives. Data compiled from[4].

β-Lactamase Inhibition

A hallmark of the olivanic acids is their ability to inhibit a wide range of β-lactamase enzymes. This activity was shown to be progressive, meaning the inhibition increases with time of exposure to the enzyme.[2] This property allows them to act synergistically with other β-lactam antibiotics, rendering resistant bacteria susceptible to treatment.[2][4] For instance, the this compound complex could render ampicillin-resistant bacteria sensitive to ampicillin at concentrations where the this compound alone had no inhibitory effect on bacterial growth.[2]

Specific IC50 values for the various this compound derivatives against different β-lactamases are not consistently reported in the early literature. However, the inhibitory mechanism has been studied in detail for some derivatives.

Experimental Protocols: Isolating the Olivanic Acids

The initial isolation and purification of the olivanic acids from the fermentation broth of Streptomyces olivaceus was a multi-step process that relied on the physicochemical properties of these charged and relatively unstable molecules. The primary techniques employed were ion-pair extraction and ion-exchange chromatography.[5]

Fermentation

Streptomyces olivaceus (e.g., ATCC 21379) was cultured in a suitable nutrient medium under aerobic conditions. The production of the this compound complex was influenced by the composition of the fermentation medium, with the addition of sodium sulfate favoring the production of the sulfated derivatives MM 4550, MM 13902, and MM 17880.[2][3]

Isolation and Purification Workflow

The following is a generalized workflow for the isolation and purification of the sulfated olivanic acids based on the described methodologies.

Detailed Methodologies:

-

Ion-Pair Extraction: The clarified fermentation broth, containing the anionic olivanic acids, was treated with a quaternary ammonium salt (e.g., tetrabutylammonium bromide). This forms a neutral ion-pair with the olivanic acids, which can then be extracted into an immiscible organic solvent such as dichloromethane. This step effectively separates the desired compounds from the highly polar components of the broth.

-

Aqueous Back-Extraction: The organic phase containing the ion-paired olivanic acids was then extracted with a dilute aqueous acid. This disrupts the ion pair, causing the olivanic acids to partition back into the aqueous phase, while many of the organic-soluble impurities remain in the organic phase.

-

Anion-Exchange Chromatography: The acidic aqueous extract was neutralized and applied to an anion-exchange chromatography column (e.g., Amberlite IRA-400). The negatively charged olivanic acids bind to the positively charged resin. The column was then washed to remove any unbound impurities.

-

Elution: The bound olivanic acids were eluted from the column using a salt gradient (e.g., increasing concentrations of sodium chloride). Different this compound derivatives would elute at different salt concentrations, allowing for their separation.

-

Desalting and Lyophilization: The fractions containing the purified olivanic acids were desalted using gel filtration chromatography (e.g., Sephadex G-10) and then lyophilized to obtain the final products as stable powders.

Mechanism of Action: How Olivanic Acids Inhibit β-Lactamases

The inhibitory action of olivanic acids against serine-based β-lactamases proceeds via the formation of a covalent acyl-enzyme intermediate.[1] This mechanism involves the nucleophilic attack of the active site serine of the β-lactamase on the carbonyl carbon of the β-lactam ring of the this compound.

The subsequent steps determine the effectiveness of the inhibition. The initial acyl-enzyme intermediate can either undergo hydrolysis, releasing the inactivated this compound and regenerating the active enzyme, or it can undergo a tautomerization to a more stable, tightly bound intermediate.[1] It is this latter pathway that leads to effective inhibition.

The ability of olivanic acids to effectively inhibit the enzyme is dependent on the partitioning of the initial acyl-enzyme intermediate towards the formation of the more stable Δ¹-pyrroline tautomer, which competes with the normal hydrolytic pathway of the enzyme.[1]

Biosynthesis of Olivanic Acids: A Glimpse into Nature's Assembly Line

The biosynthesis of olivanic acids, like other carbapenems, follows a distinct pathway from that of classical β-lactam antibiotics such as penicillins and cephalosporins. While the complete biosynthetic pathway for all this compound derivatives is not fully elucidated in the early literature, it is known to involve a β-lactam synthetase.

Evidence suggests a biosynthetic link between the non-sulfated hydroxy derivatives (MM 22380, MM 22381, MM 22382, and MM 22383) and the sulfated derivatives (MM 4550, MM 13902, and MM 17880), with the former likely being precursors to the latter. The sulfation step is a key late-stage modification in the biosynthesis of the sulfated olivanic acids.

The core carbapenem structure is synthesized from precursors derived from primary metabolism. The following diagram illustrates a simplified, putative biosynthetic relationship between the non-sulfated and sulfated olivanic acids.

Conclusion and Future Perspectives

The discovery of the olivanic acids was a landmark achievement in the field of antibiotics. Although they did not become clinical drugs themselves, their novel carbapenem structure and potent β-lactamase inhibitory activity provided the crucial blueprint for the development of a new generation of life-saving antibiotics. The study of their structure-activity relationships, mechanism of action, and biosynthesis laid the groundwork for the synthetic and semi-synthetic carbapenems that are indispensable in modern medicine. The historical perspective of the olivanic acids serves as a powerful reminder of the importance of natural product screening in the ongoing quest for novel therapeutic agents to combat the ever-evolving threat of antibiotic resistance. The lessons learned from these pioneering molecules continue to inform and inspire the design of new antibiotics and β-lactamase inhibitors.

References

- 1. Inhibition of the RTEM beta-lactamase from Escherichia coli. Interaction of the enzyme with derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. I. Detection, properties and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative antibacterial properties in vitro of seven this compound derivatives: MM 4550, MM 13902, MM 17880, MM 22380, MM 22381, MM 22382 and MM 22383 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. II. Isolation and characterisation of the olivanic acids MM 4550, MM 13902 and MM 17880 from Streptomyces olivaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Olivanic Acid Production in Streptomyces olivaceus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of olivanic acids, a family of potent β-lactamase inhibitors, using the microorganism Streptomyces olivaceus. Olivanic acids, which include compounds such as MM 4550, MM 13902, and MM 17880, possess a characteristic carbapenem nucleus and are of significant interest in combating antibiotic resistance.[1][2] This document details fermentation strategies, presents quantitative production data, outlines key experimental protocols, and illustrates relevant biological and experimental workflows.

Fermentation Strategies and Production Yields

The production of olivanic acids by Streptomyces olivaceus is significantly influenced by the fermentation strategy employed. Both batch and fed-batch cultivation methods have been explored, with fed-batch processes demonstrating a substantial increase in yield by overcoming substrate limitations and potential metabolic repression.[3]

A key study isolated Streptomyces olivaceus MTCC 6820 and optimized olivanic acid production.[3][4] Initial batch fermentations using glycerol and soybean meal as primary carbon and nitrogen sources yielded a maximum of 50 mg/L.[3] Through statistical optimization of the medium, this was improved nearly eight-fold to 415 mg/L in batch culture.[5] A transition to a fed-batch strategy, particularly with glycerol-limiting conditions, further elevated the production to 565 mg/L, representing an eleven-fold increase over the initial batch process.[3][4]

Quantitative Data on this compound Production

The following table summarizes the quantitative improvements in this compound production achieved through different fermentation techniques.

| Fermentation Method | Key Parameters | Maximum this compound Titer (mg/L) | Volumetric Productivity (qOA, mg/L/h) | Production Duration | Reference |

| Batch Fermentation | Initial Medium (1.5% Glycerol, 2% Soybean Meal) | 50 | ~4.9 (initially, then decreases rapidly) | ~3 days | [3] |

| Optimized Batch | Statistical Medium Optimization (PBD & RSM) | 415 | Not Reported | Not Reported | [5] |

| Fed-Batch Fermentation | Glycerol Limiting Conditions; Cyclic Feeding | 565 | Maintained at a constant value | Up to 10 days (240 h) | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. olivaceus, extraction of olivanic acids, and their subsequent quantification.

Fermentation Protocol for Streptomyces olivaceus

This protocol is a composite based on methods described for enhancing this compound production.[3][6]

-

Inoculum Preparation:

-

Prepare a seed culture medium containing appropriate carbon (e.g., glycerol) and nitrogen sources (e.g., soybean meal).

-

Inoculate the medium with a spore suspension or a vegetative mycelium of S. olivaceus MTCC 6820.

-

Incubate the seed culture on a rotary shaker (e.g., 200 rpm) at a controlled temperature (e.g., 30°C) for 24-48 hours until a dense culture is obtained.

-

-

Production Medium:

-

Batch Fermentation:

-

Inoculate the sterile production medium with the seed culture (e.g., 5-10% v/v).

-

Maintain fermentation parameters: temperature at 30°C, agitation, and aeration.

-

Monitor the fermentation for 3-5 days, collecting samples periodically to measure biomass and this compound concentration. Maximum production in batch culture is typically observed around day 3.[3]

-

-

Fed-Batch Fermentation:

-

Initiate the fermentation as a batch process.

-

After an initial growth phase (e.g., 48-72 hours), when the initial carbon source (glycerol) becomes limiting, commence the feeding strategy.

-

A successful strategy involves a cyclic feeding of a concentrated glycerol solution (e.g., 2%) to maintain a low substrate concentration, with a cycle amplitude of 20 mg/L per 24 hours.[3]

-

Continue the fed-batch cultivation for up to 10 days, monitoring production levels.[3]

-

Isolation and Purification Protocol

This protocol describes a general method for isolating olivanic acids from the fermentation broth, based on established techniques for these compounds.[1][7]

-

Broth Clarification:

-

Harvest the fermentation broth at the point of maximum titer.

-

Remove the S. olivaceus biomass and other solid materials by centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration to obtain a cell-free supernatant.

-

-

Ion-Pair Extraction:

-

To selectively extract the acidic this compound molecules, perform an ion-pair extraction.

-

Add a suitable ion-pairing agent (e.g., a quaternary ammonium salt) to the clarified supernatant.

-

Extract the ion-paired complex into an appropriate water-immiscible organic solvent.

-

-

Ion-Exchange Chromatography:

-

Back-extract the olivanic acids from the organic solvent into an aqueous buffer.

-

Load the aqueous extract onto an anion-exchange chromatography column (e.g., DEAE-cellulose or a similar resin).

-

Wash the column with a low-concentration buffer to remove impurities.

-

Elute the bound olivanic acids using a salt gradient (e.g., increasing NaCl concentration). Collect fractions.

-

-

Desalting and Lyophilization:

-

Monitor the fractions for this compound presence using a suitable analytical method (e.g., HPLC-UV).

-

Pool the active fractions.

-

Desalt the pooled fractions using size-exclusion chromatography or dialysis.

-

Lyophilize (freeze-dry) the desalted solution to obtain the purified this compound complex as a stable powder.

-

Quantification Protocol using HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of organic acids like this compound, which is a standard approach for such molecules.[8][9][10]

-

Sample Preparation:

-

Take a defined volume of the fermentation supernatant.

-

Centrifuge to remove any remaining particulates.

-

Filter the sample through a 0.22 µm syringe filter to ensure it is free of particles that could damage the HPLC system.

-

-

Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column is commonly used for separating organic acids.[10]

-

Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an aqueous acidic buffer (e.g., 0.1% phosphoric acid) and an organic modifier like methanol or acetonitrile.[9] A common ratio might be 90:10 aqueous buffer to methanol.[10]

-

Flow Rate: A typical flow rate is between 0.5-1.0 mL/min.

-

Detection: Olivanic acids have characteristic UV absorbance maxima. For instance, MM 4550 absorbs at 240 and 287 nm, while MM 17880 absorbs at 298 nm.[2] The detector should be set to one of these wavelengths.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of a purified this compound reference at known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared fermentation samples.

-

Quantify the this compound concentration in the samples by interpolating their peak areas on the calibration curve.

-

Visualizations of Workflows and Pathways

General Production and Purification Workflow

The diagram below illustrates the end-to-end process for producing and isolating olivanic acids from Streptomyces olivaceus.

Caption: Workflow for this compound Production.

Comparison of Fermentation Strategies

This diagram visualizes the impact of shifting from a batch to a fed-batch fermentation process on the final product titer, based on reported data.[3]

Caption: Batch vs. Fed-Batch Fermentation.

Hypothetical Regulatory Pathway for this compound

While the specific regulatory genes for this compound in S. olivaceus are not fully detailed in the provided literature, a general model for antibiotic biosynthesis in Streptomyces can be proposed. This typically involves pathway-specific regulators (often SARPs - Streptomyces Antibiotic Regulatory Proteins), global regulators responding to nutritional signals, and two-component systems sensing environmental cues.

Caption: Hypothetical Regulatory Pathway.

References

- 1. Four further antibiotics related to this compound produced by Streptomyces olivaceus: fermentation, isolation, characterisation and biosynthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olivanic Acids [drugfuture.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. I. Detection, properties and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. II. Isolation and characterisation of the olivanic acids MM 4550, MM 13902 and MM 17880 from Streptomyces olivaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. ijer.ut.ac.ir [ijer.ut.ac.ir]

- 10. Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents [ijer.ut.ac.ir]

The Olivanic Acid Enigma: Unraveling the Biosynthetic Blueprint in Streptomyces

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Olivanic acids, a family of carbapenem β-lactam antibiotics produced by Streptomyces species, have long been of interest to the scientific community due to their potent broad-spectrum antibacterial activity and inhibitory action against β-lactamases. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for harnessing their full therapeutic potential and for the bioengineering of novel, more effective antibiotic derivatives. This in-depth technical guide provides a comprehensive overview of the olivanic acid biosynthesis pathway in Streptomyces, with a focus on the genetic and enzymatic machinery, regulatory mechanisms, and key experimental methodologies.

The Genetic Blueprint: The this compound Biosynthetic Gene Cluster

The biosynthesis of olivanic acids is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). While the complete BGC for all this compound variants is not fully elucidated for every producing strain, significant insights have been gained from the characterization of the BGC for MM 4550, a prominent member of the this compound family, in Streptomyces argenteolus ATCC 11009.[1][2] This cluster, herein referred to as the 'cmm' cluster, provides a model for understanding the biosynthesis of the carbapenem core, the characteristic side chains, and the unique chemical modifications that define the olivanic acids.

The 'cmm' gene cluster showcases a conserved set of genes responsible for the formation of the bicyclic carbapenem core, sharing homology with the well-characterized thienamycin BGC.[1][2] Key enzymatic steps include the formation of the pyrroline ring, condensation with a malonyl-CoA derived unit, and subsequent β-lactam ring closure.

The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of this compound can be conceptually divided into three main stages: formation of the carbapenem core, installation of the C-6 side chain, and tailoring reactions including the attachment of the C-2 side chain and subsequent chemical modifications.

Assembly of the Carbapenem Core

The initial steps of this compound biosynthesis are believed to mirror those of other carbapenems like thienamycin, starting from primary metabolites. The carbapenem core is assembled through the concerted action of several key enzymes encoded within the BGC. This process involves the condensation of precursors derived from amino acid and fatty acid metabolism to form the characteristic fused ring system.

C-6 Side Chain Installation

A defining feature of most carbapenems, including the olivanic acids, is the presence of a hydroxyethyl side chain at the C-6 position. The stereochemistry of this side chain is crucial for the antibiotic's stability against β-lactamases. The enzymes responsible for the introduction and modification of this side chain are encoded within the 'cmm' gene cluster and are thought to be highly conserved among carbapenem producers.

Tailoring Reactions: The Genesis of Diversity

The structural diversity of the this compound family arises from a series of tailoring reactions that modify the carbapenem scaffold. These reactions are catalyzed by a dedicated set of enzymes and are responsible for the attachment of the C-2 side chain and other chemical modifications such as sulfonation and epimerization.

Key Tailoring Enzymes in the MM 4550 Biosynthetic Gene Cluster:

| Gene | Proposed Function |

| cmmSu | Sulfotransferase, involved in the sulfonation of the C-8 hydroxyl group.[1][2] |

| cmm17 | Putative epimerase.[1][2] |

| cmmPah | Putative hydrolase.[1][2] |

These tailoring enzymes are of significant interest for biosynthetic engineering efforts aimed at generating novel carbapenem analogs with improved pharmacological properties.

Visualizing the Pathway

Caption: Proposed biosynthetic pathway of olivanic acids.

Regulation of this compound Biosynthesis

The production of olivanic acids is tightly regulated to ensure efficient synthesis and to prevent self-toxicity. The 'cmm' gene cluster in S. argenteolus contains genes predicted to be involved in regulation. Notably, the genes cmm22 and cmm23 are proposed to encode a two-component regulatory system.[1][2] These systems typically consist of a sensor kinase that perceives environmental or cellular signals and a response regulator that, upon activation, modulates the expression of target genes. In addition to this specific regulatory system, the biosynthesis of olivanic acids is likely integrated into the broader regulatory networks that control secondary metabolism in Streptomyces, responding to nutritional cues and developmental signals.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Identification and Characterization of the Biosynthetic Gene Cluster

-

Protocol: Degenerate PCR and Genome Mining

-

Objective: To identify the biosynthetic gene cluster responsible for this compound production.

-

Methodology:

-

Design degenerate PCR primers based on conserved sequences of known carbapenem biosynthesis genes (e.g., from the thienamycin cluster).

-

Use these primers to amplify a fragment of the target gene cluster from the genomic DNA of the this compound-producing Streptomyces strain.

-

Sequence the amplified fragment and use it as a probe to screen a genomic library or to search a sequenced genome for the complete gene cluster.

-

Analyze the identified gene cluster using bioinformatics tools to predict the function of the open reading frames (ORFs).

-

-

Functional Analysis of Biosynthetic Genes

-

Protocol: Gene Inactivation and Heterologous Expression

-

Objective: To determine the function of individual genes within the biosynthetic cluster.

-

Methodology (Gene Inactivation):

-

Construct a gene disruption cassette containing an antibiotic resistance gene flanked by sequences homologous to the target gene.

-

Introduce this cassette into the this compound-producing strain via conjugation or protoplast transformation.

-

Select for double-crossover homologous recombination events to replace the target gene with the resistance cassette.

-

Analyze the resulting mutant strain for the loss of this compound production or the accumulation of biosynthetic intermediates using techniques like HPLC and mass spectrometry.

-

-

Methodology (Heterologous Expression):

-

Clone the gene of interest into an expression vector under the control of a suitable promoter.

-

Introduce the expression vector into a heterologous host, such as Streptomyces lividans, that does not produce this compound.

-

Analyze the culture broth of the recombinant strain for the production of the expected enzymatic product or intermediate.

-

-

Overexpression of Regulatory Genes

-

Protocol: Enhancing Antibiotic Production

-

Objective: To increase the yield of this compound by overexpressing positive regulatory genes.

-

Methodology:

-

Clone the regulatory genes of interest (e.g., cmmI, cmm22, cmm23) into an integrative expression vector.

-

Introduce the vector into the wild-type or an engineered producing strain.

-

Cultivate the recombinant strain under optimized fermentation conditions.

-

Quantify the production of this compound using HPLC to determine the effect of regulator overexpression. Overexpression of cmmI, cmm22, and cmm23 has been shown to promote MM 4550 production.[1][2]

-

-

Experimental Workflow

Caption: Workflow for studying this compound biosynthesis.

Quantitative Data

Currently, detailed quantitative data such as enzyme kinetic parameters for the this compound biosynthetic pathway are not extensively available in the public domain. However, studies on the production of this compound MM 4550 in Streptomyces argenteolus have demonstrated that the overexpression of regulatory genes can significantly enhance production titers.

Table 1: Effect of Regulatory Gene Overexpression on MM 4550 Production

| Strain | Relevant Genotype | Relative Production Level |

| Wild-type S. argenteolus | Wild-type | 1x |

| Engineered Strain | Overexpression of cmmI, cmm22, and cmm23 | >1x (Promoted production)[1][2] |

Note: This table is a qualitative representation based on published findings. Specific fold increases would require access to the primary data.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces has provided a solid foundation for understanding the formation of these medically important antibiotics. The identification of the 'cmm' gene cluster in S. argenteolus has been a significant milestone, offering a roadmap for targeted genetic manipulation. Future research should focus on the detailed biochemical characterization of the individual enzymes in the pathway to unravel their precise catalytic mechanisms and substrate specificities. Such knowledge will be invaluable for the rational design of novel carbapenem antibiotics through combinatorial biosynthesis and synthetic biology approaches, ultimately leading to the development of new weapons in the fight against multidrug-resistant bacteria.

References

- 1. Identification and characterization of the carbapenem MM 4550 and its gene cluster in Streptomyces argenteolus ATCC 11009 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of the carbapenem MM 4550 and its gene cluster in Streptomyces argenteolus ATCC 11009 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Olivanic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivanic acids are a class of carbapenem antibiotics known for their potent broad-spectrum antibacterial activity. As interest in the development of new carbapenem-based therapies continues, robust and reliable analytical methods for the quantification of these compounds are crucial. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of olivanic acid, providing a comprehensive protocol for researchers in drug discovery and development. The described method is based on established principles of reversed-phase chromatography for the analysis of polar organic acids.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

| Parameter | Specification |

| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 5% B; 5-15 min: 5% to 30% B; 15-20 min: 30% B; 20-22 min: 30% to 5% B; 22-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of Mobile Phase A in a volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for common sample types.

For Bulk Drug Substance:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of Mobile Phase A.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

For In-vitro Samples (e.g., cell culture media):

-

To 500 µL of the sample, add 500 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter before HPLC analysis.

Method Validation and Data Presentation

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Quantitative Data Summary

| Parameter | Result |

| Retention Time | Approximately 8.5 min |

| Linearity (R²) (1-100 µg/mL) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound HPLC Analysis.

Logical Relationship of Method Validation

This diagram outlines the key parameters assessed during method validation.

Caption: Key Parameters of HPLC Method Validation.

Conclusion

This application note provides a detailed, albeit proposed, HPLC method for the quantitative analysis of this compound. The protocol is based on established chromatographic principles for similar analytes and serves as a robust starting point for researchers. It is recommended that users perform a full method validation to ensure the suitability of this method for their specific application and sample matrix.

Application Note: High-Resolution Mass Spectrometry for the Characterization of Olivanic Acid Derivatives

Abstract

Olivanic acids are a family of carbapenem β-lactam antibiotics that exhibit potent inhibitory activity against a broad spectrum of β-lactamases. As interest in novel antibiotic scaffolds continues to grow in response to rising antimicrobial resistance, robust analytical techniques for the characterization of these complex molecules are critical. This application note provides detailed protocols for the characterization of olivanic acid derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes procedures for sample preparation from bacterial culture, a validated LC-MS/MS method, and a discussion of the expected fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals working on the discovery and development of new antibiotic agents.

Introduction

The olivanic acids, produced by various Streptomyces species, are a class of carbapenem antibiotics that have garnered significant interest due to their potent β-lactamase inhibitory properties.[1] Structurally, they feature the characteristic 7-oxo-1-azabicyclo[3.2.0]hept-2-ene ring system common to carbapenems.[1] The various derivatives differ in the stereochemistry and substitutions at the C6 and C8 positions, as well as the nature of the side chain at C3.[1] The inherent instability of the β-lactam ring and the structural complexity of these molecules present analytical challenges. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required for the reliable identification and quantification of this compound derivatives in complex matrices.[2][3]

This application note outlines a comprehensive workflow for the analysis of this compound derivatives, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation from Bacterial Culture Broth

This protocol is designed to extract this compound derivatives from a Streptomyces fermentation broth for LC-MS analysis.

Materials:

-

Fermentation broth containing this compound derivatives

-

Ethyl acetate (LC-MS grade)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

0.1% Formic acid in water (Mobile Phase A)

-

0.1% Formic acid in acetonitrile (Mobile Phase B)

-

Centrifuge tubes (50 mL)

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cell Removal: Centrifuge 50 mL of the fermentation broth at 5,000 x g for 15 minutes to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean 50 mL centrifuge tube.

-

Liquid-Liquid Extraction:

-

Add 25 mL of ethyl acetate to the supernatant.

-

Add 5 g of NaCl to improve phase separation.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the layers.

-

-

Organic Phase Collection: Carefully transfer the upper ethyl acetate layer to a clean flask.

-

Drying: Add anhydrous Na₂SO₄ to the ethyl acetate extract to remove any residual water.

-

Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator at a temperature not exceeding 35°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol in water.

-

Solid Phase Extraction (for cleanup):

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

-

Elute the this compound derivatives with 5 mL of 90% methanol in water.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of Mobile Phase A. The sample is now ready for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a general framework for the separation and detection of this compound derivatives. Optimization may be required for specific derivatives.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

Time (min) %A %B 0.0 98 2 1.0 98 2 10.0 5 95 12.0 5 95 12.1 98 2 | 15.0 | 98 | 2 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for structural characterization.

Data Presentation

Quantitative data should be organized into clear tables for straightforward interpretation and comparison.

Table 1: Hypothetical MRM Parameters for this compound (MM 13902)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound (MM 13902) | 351.05 | 253.1 | 15 | 143.0 | 25 |

Table 2: Hypothetical Quantitative Results of this compound Production

| Sample ID | Retention Time (min) | Peak Area (Quantifier Ion) | Calculated Concentration (µg/mL) |

| Standard 1 (0.1 µg/mL) | 5.21 | 15,432 | 0.10 |

| Standard 2 (1.0 µg/mL) | 5.20 | 156,789 | 1.00 |

| Standard 3 (10.0 µg/mL) | 5.22 | 1,554,321 | 10.00 |

| Culture Sample 1 | 5.21 | 345,123 | 2.21 |

| Culture Sample 2 | 5.23 | 412,567 | 2.64 |

Visualizations

Diagrams are essential for illustrating complex workflows and molecular relationships.

Caption: Experimental workflow for the extraction and analysis of this compound derivatives.

Proposed Fragmentation Pathway

Understanding the fragmentation of this compound derivatives is key to their structural confirmation. Based on the general fragmentation patterns of β-lactam antibiotics, a plausible pathway for the positive ion mode is proposed below.[2][4] The primary fragmentation event is the cleavage of the β-lactam ring, which is a characteristic feature of this class of compounds.[2]

Caption: Proposed fragmentation pathway for an this compound derivative in positive ESI-MS/MS.

Discussion

The protocols outlined in this application note provide a robust starting point for the characterization of this compound derivatives. The LC-MS/MS method is sensitive and selective, allowing for both the identification and quantification of these compounds in complex biological matrices. The proposed fragmentation pathway, centered on the characteristic cleavage of the β-lactam ring, serves as a useful guide for the structural elucidation of novel derivatives. Researchers should note that due to the inherent instability of carbapenems, careful sample handling and temperature control are crucial for obtaining reproducible results. Further optimization of the LC gradient and MS parameters may be necessary depending on the specific this compound analogues being investigated.

Conclusion

This application note details a comprehensive approach for the mass spectrometric characterization of this compound derivatives. By providing detailed protocols for sample preparation and LC-MS/MS analysis, along with insights into data presentation and fragmentation, this document aims to facilitate research and development in the critical area of new antibiotic discovery.

References

- 1. Olivanic Acids [drugfuture.com]

- 2. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of five carbapenems, highly polar antibiotics, in milk by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Application Notes and Protocols for the Purification of Olivanic Acid from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for the purification of olivanic acid, a potent β-lactamase inhibitor, from complex fermentation broths. The following sections detail the methodologies for extraction, chromatographic separation, and quantification, designed to yield high-purity this compound suitable for research and preclinical development.

Overview of this compound Purification

Olivanic acids are a group of carbapenem antibiotics produced by Streptomyces species, notably Streptomyces olivaceus.[1][2] Their inherent instability and the complexity of the fermentation broth necessitate a multi-step purification strategy to isolate the active compounds from a myriad of related metabolites and process impurities. The most effective reported method involves a combination of ion-pair extraction and ion-exchange chromatography.[1][3] This approach leverages the acidic nature of this compound to achieve selective separation and concentration.

A general workflow for the purification of this compound is depicted below. This process begins with the removal of biomass from the fermentation broth, followed by a primary extraction step and subsequent high-resolution chromatographic purification.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Preparation of Cell-Free Fermentation Broth

Objective: To remove microbial cells and other particulate matter from the fermentation broth.

Protocol:

-

Harvest the Streptomyces olivaceus fermentation broth at the optimal production time.

-

Centrifuge the broth at 10,000 x g for 20 minutes at 4°C to pellet the cells.

-

Decant the supernatant carefully to avoid disturbing the cell pellet.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

-

The resulting cell-free supernatant is now ready for the extraction process.

Ion-Pair Extraction

Objective: To selectively extract this compound from the clarified fermentation broth into an organic solvent.

Principle: Ion-pair chromatography involves the addition of an ion-pairing reagent to the mobile phase. This reagent is typically a large ionic molecule with a charge opposite to that of the analyte. The ion-pairing reagent forms a neutral complex with the analyte, which can then be retained by a reversed-phase column.

Protocol:

-

Adjust the pH of the cell-free supernatant to a range of 2.0-3.0 using a suitable acid (e.g., phosphoric acid). This ensures that the carboxylic acid group of this compound is protonated.

-

Add an ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate), to the acidified supernatant to a final concentration of 5-10 mM.

-

Transfer the mixture to a separation funnel and add an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform.

-

Shake the funnel vigorously for 5-10 minutes to facilitate the transfer of the this compound-ion pair complex into the organic phase.

-

Allow the phases to separate completely.

-

Collect the organic phase containing the this compound.

-

Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent to maximize recovery.

-

Pool the organic extracts.

Back Extraction

Objective: To transfer the this compound from the organic solvent back into an aqueous phase for subsequent purification.

Protocol:

-

Combine the pooled organic extracts in a clean separation funnel.

-

Add a small volume of a basic aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).

-

Shake the funnel gently for 5 minutes. The change in pH will deprotonate the this compound, making it water-soluble again.

-

Allow the phases to separate.

-

Collect the aqueous phase, which now contains the concentrated this compound.

Ion-Exchange Chromatography

Objective: To achieve high-resolution purification of this compound based on its charge.

Principle: Ion-exchange chromatography separates molecules based on their net charge. Since this compound is an anion at neutral to slightly basic pH, an anion-exchange resin is used for its purification.

Protocol:

-

Resin Selection: A weak anion-exchange resin, such as DEAE-cellulose or DEAE-Sepharose, is suitable for this purpose.

-

Column Packing and Equilibration:

-

Prepare a slurry of the anion-exchange resin in the starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Pour the slurry into a chromatography column and allow it to pack under gravity or with the aid of a pump.

-

Equilibrate the packed column by washing with at least 5-10 column volumes of the starting buffer.

-

-

Sample Loading:

-

Adjust the pH of the concentrated aqueous extract from the back-extraction step to match the starting buffer.

-

Load the sample onto the equilibrated column at a low flow rate (e.g., 1-2 mL/min).

-

-

Washing:

-

Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.

-

-

Elution:

-

Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer) over 10-20 column volumes.

-

Alternatively, a step gradient can be used.

-

-

Fraction Collection:

-

Collect fractions of a suitable volume (e.g., 5-10 mL) throughout the elution process.

-

-

Analysis of Fractions:

-

Analyze the collected fractions for the presence of this compound using a suitable analytical method, such as HPLC.

-

Pool the fractions containing the purified this compound.

-

Caption: Workflow for ion-exchange chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the purification of this compound. These values are for illustrative purposes and will vary depending on the specific fermentation conditions and purification parameters.

Table 1: Recovery and Purity at Each Purification Step

| Purification Step | Total Volume (mL) | This compound Conc. (µg/mL) | Total this compound (mg) | Purity (%) | Yield (%) |

| Cell-Free Supernatant | 1000 | 50 | 50 | 5 | 100 |

| Ion-Pair Extraction (Organic Phase) | 500 | 90 | 45 | 30 | 90 |

| Back Extraction (Aqueous Phase) | 50 | 800 | 40 | 50 | 80 |

| Ion-Exchange Chromatography (Pooled Fractions) | 100 | 320 | 32 | >95 | 64 |

Table 2: Comparison of Different Ion-Exchange Resins

| Resin Type | Binding Capacity (mg/mL resin) | Recovery (%) | Final Purity (%) |

| DEAE-Cellulose | 15 | 85 | 92 |

| DEAE-Sepharose | 20 | 90 | 96 |

| Q-Sepharose | 25 | 88 | 98 |

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration and assess the purity of this compound.

Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in a low pH aqueous buffer (e.g., 0.1% phosphoric acid or 20 mM phosphate buffer, pH 2.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

Quantification: Based on a standard curve generated with a purified this compound standard.

Stability Considerations

This compound is susceptible to degradation, particularly at non-optimal pH and elevated temperatures.

-

pH Stability: this compound is most stable in the pH range of 6.0-7.0. It is less stable under acidic (pH < 4) and alkaline (pH > 8) conditions.

-

Temperature Stability: All purification steps should be performed at low temperatures (4-8°C) to minimize degradation. Purified this compound solutions should be stored at -20°C or below.

By following these detailed protocols and considering the stability of the molecule, researchers can successfully purify this compound from fermentation broth for further investigation and development.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. II. Isolation and characterisation of the olivanic acids MM 4550, MM 13902 and MM 17880 from Streptomyces olivaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Stability of Olivanic Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivanic acids are a family of carbapenem β-lactam antibiotics produced by Streptomyces olivaceus. Like other carbapenems, they possess a broad spectrum of antibacterial activity, which is largely attributed to the strained β-lactam ring fused to a five-membered ring system. However, this structural feature also renders them susceptible to degradation in aqueous solutions, posing a significant challenge for their formulation and clinical use. Understanding the stability of olivanic acid in solution is therefore critical for the development of viable pharmaceutical products.

These application notes provide a comprehensive overview of the methods for determining the stability of this compound in solution. Detailed protocols for conducting forced degradation studies and for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method are presented.

Key Analytical Method: Stability-Indicating HPLC

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1] For this compound and other carbapenems, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable technique.[2]

Experimental Protocols

Protocol 1: Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[3][4] These studies also help in developing and validating a stability-indicating analytical method.[5] The following are protocols for subjecting this compound solutions to various stress conditions. An appropriate concentration of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer) should be used for these studies.[6]

1.1 Acid Hydrolysis:

-

Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at a controlled temperature (e.g., 40°C or 60°C) for a specified period (e.g., 2, 4, 8, 12, and 24 hours).[7]

-

At each time point, withdraw an aliquot of the solution.

-

Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the sample by HPLC to determine the extent of degradation.

1.2 Base Hydrolysis:

-

Prepare a 1 mg/mL solution of this compound in 0.1 M sodium hydroxide (NaOH).

-

Incubate the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours). Basic hydrolysis of β-lactams is often rapid.[2]

-

At each time point, withdraw an aliquot of the solution.

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized sample with the mobile phase for HPLC analysis.

-

Analyze the sample by HPLC.

1.3 Oxidative Degradation:

-

Prepare a 1 mg/mL solution of this compound in a 3% solution of hydrogen peroxide (H₂O₂).[7]

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot.

-

Dilute the sample with the mobile phase for HPLC analysis.

-

Analyze the sample by HPLC.

1.4 Thermal Degradation:

-

Prepare a solution of this compound in a suitable solvent (e.g., purified water or a pH 7 buffer).

-

Place the solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).[6]

-

Withdraw aliquots at various time points (e.g., 1, 3, 5, and 7 days).

-

Cool the samples to room temperature.

-

Dilute with the mobile phase and analyze by HPLC.

1.5 Photolytic Degradation:

-

Prepare a solution of this compound in a suitable solvent.

-

Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Withdraw aliquots at appropriate time intervals.

-

Dilute with the mobile phase and analyze by HPLC.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

The following is a general protocol for the development and validation of a stability-indicating RP-HPLC method for this compound.

2.1 HPLC System and Conditions (Example):

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 20 mM potassium phosphate buffer, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between this compound and its degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The UV spectrum of this compound should be determined to select an appropriate detection wavelength (e.g., around 300 nm, as many carbapenems have UV absorbance in this region).

-

Injection Volume: 10 µL.

2.2 Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Analyze samples from the forced degradation studies to demonstrate that the method can resolve the this compound peak from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.

-

Linearity: Prepare a series of standard solutions of this compound over a range of concentrations (e.g., 50% to 150% of the expected sample concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze at least six replicate samples of this compound at the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Intentionally vary the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) within a small range and assess the impact on the results. The method should remain unaffected by these small variations.

Data Presentation

The quantitative data from the stability studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Concentration after Stress (µg/mL) | % Degradation |

| 0.1 M HCl, 60°C | 2 | 1000 | 850 | 15.0 |

| 4 | 1000 | 720 | 28.0 | |

| 8 | 1000 | 550 | 45.0 | |

| 0.1 M NaOH, 25°C | 0.5 | 1000 | 600 | 40.0 |

| 1 | 1000 | 350 | 65.0 | |

| 2 | 1000 | 150 | 85.0 | |

| 3% H₂O₂, 25°C | 4 | 1000 | 920 | 8.0 |

| 8 | 1000 | 850 | 15.0 | |

| 24 | 1000 | 700 | 30.0 |

(Note: The data in this table is illustrative and should be replaced with actual experimental results.)

Table 2: Validation Summary of the Stability-Indicating HPLC Method

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference from degradants | Peak purity > 99.5% |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 10 - 150 | - |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD) | ||

| - Repeatability | 0.8% | ≤ 2.0% |

| - Intermediate Precision | 1.2% | ≤ 2.0% |

| LOD (µg/mL) | 0.1 | - |

| LOQ (µg/mL) | 0.3 | - |

| Robustness | No significant impact on results | Method remains reliable |

(Note: The data in this table is illustrative and should be replaced with actual experimental results.)

Visualization of Degradation and Experimental Workflow

Putative Degradation Pathway of this compound

The primary degradation pathway for carbapenems in aqueous solution involves the hydrolysis of the strained β-lactam ring.[2] The following diagram illustrates a putative degradation pathway for this compound under hydrolytic conditions.

Caption: Putative hydrolytic degradation of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a comprehensive stability study of this compound in solution.

Caption: Workflow for this compound stability assessment.

References

- 1. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. II. Isolation and characterisation of the olivanic acids MM 4550, MM 13902 and MM 17880 from Streptomyces olivaceus. | Semantic Scholar [semanticscholar.org]

- 2. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound analogues. Part 9. Allylic oxidative functionalisation of substituted azetidinones: synthesis of some 4-acyloxy-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Structures of this compound derivatives MM 4550 and MM 13902; two new, fused β-lactams isolated from Streptomyces olivaceus | Semantic Scholar [semanticscholar.org]

- 5. Four further antibiotics related to this compound produced by Streptomyces olivaceus: fermentation, isolation, characterisation and biosynthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Olivanic Acids [drugfuture.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Olivanic Acid

Welcome to the technical support center for the purification of olivanic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of β-lactamase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying olivanic acid from fermentation broth?

The main difficulties arise from the inherent complexity of the crude extract from Streptomyces olivaceus fermentations. Olivanic acids are produced as a complex mixture of structurally similar analogues and stereoisomers (diastereomers). Additionally, being a β-lactam antibiotic, this compound is susceptible to degradation at non-optimal pH and temperature ranges.

Q2: Which chromatographic techniques are most effective for this compound purification?

A multi-step approach is typically necessary. Ion-exchange chromatography is a powerful initial step to capture the acidic this compound molecules and separate them from neutral and basic impurities. This is often followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for desalting and further separation based on hydrophobicity. Chiral chromatography may be required for the resolution of specific diastereomers.

Q3: What are the key stability concerns for this compound during purification?

This compound is sensitive to both pH and temperature. The β-lactam ring is prone to hydrolysis under acidic or alkaline conditions. It is crucial to maintain a cool temperature (e.g., 4°C) throughout the purification process and use buffers in the pH range of 6.0-7.5 to ensure stability.

Q4: How can I monitor the purity of my this compound fractions?

High-performance liquid chromatography (HPLC) with UV detection (typically around 270 nm) is a standard method for assessing purity. The presence of multiple, closely eluting peaks may indicate a mixture of this compound analogues or diastereomers. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the desired compound and impurities.

Troubleshooting Guides

Problem 1: Low Yield After Ion-Exchange Chromatography

| Possible Cause | Recommended Solution |

| Incorrect pH of Binding Buffer | Ensure the pH of your loading buffer is at least 1 pH unit below the pKa of this compound to ensure it is deprotonated and binds to the anion-exchange resin. |

| Ionic Strength of Sample is Too High | Dilute your sample with the binding buffer to reduce its ionic strength, which can interfere with binding to the resin. |

| Column Overload | Reduce the amount of crude extract loaded onto the column. Overloading can lead to co-elution of the target molecule with impurities. |

| Precipitation of this compound | Ensure that the concentration of this compound in the loaded sample does not exceed its solubility in the loading buffer. |

Problem 2: Poor Separation of this compound Analogues/Diastereomers

| Possible Cause | Recommended Solution |

| Insufficient Resolution in Ion-Exchange Chromatography | Optimize the salt gradient during elution. A shallower gradient will provide better resolution between compounds with similar charges. |

| Co-elution in Reverse-Phase HPLC | Adjust the mobile phase composition. Varying the percentage of the organic solvent (e.g., acetonitrile or methanol) can alter selectivity. Adding a small amount of a different organic modifier may also improve separation. |

| Diastereomers Not Resolved | If diastereomers are present, consider using a chiral stationary phase for HPLC. Alternatively, derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a standard reverse-phase column may be an option. |

Problem 3: Degradation of this compound During Purification

| Possible Cause | Recommended Solution |

| Sub-optimal pH of Buffers | Maintain the pH of all buffers between 6.0 and 7.5. Prepare fresh buffers for each purification run. |

| Elevated Temperature | Perform all purification steps, including chromatography and fraction collection, in a cold room or with jacketed columns at 4°C. |

| Prolonged Processing Time | Streamline the purification workflow to minimize the time the this compound is in solution. |

Experimental Protocols

Anion-Exchange Chromatography for Initial Purification

-

Resin: DEAE-Sepharose or similar weak anion-exchange resin.

-

Binding Buffer (Buffer A): 20 mM phosphate buffer, pH 7.0.

-

Elution Buffer (Buffer B): 20 mM phosphate buffer with 1 M NaCl, pH 7.0.

-

Procedure:

-

Equilibrate the column with 5-10 column volumes (CV) of Buffer A.

-

Adjust the pH of the clarified fermentation broth to 7.0 and dilute 1:1 with Buffer A.

-

Load the sample onto the column at a low flow rate.

-

Wash the column with 5-10 CV of Buffer A to remove unbound impurities.

-

Elute the bound olivanic acids with a linear gradient of 0-50% Buffer B over 20 CV.

-

Collect fractions and analyze for the presence of this compound using HPLC.

-

Reverse-Phase HPLC for Desalting and Further Purification

-

Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Procedure:

-

Pool the this compound-containing fractions from the ion-exchange step.

-

Inject the pooled sample onto the C18 column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.

-

Develop a linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

-

Monitor the eluent at 270 nm.

-

Collect the peaks corresponding to this compound.

-

Quantitative Data Summary

The following table presents illustrative data for a typical two-step purification of this compound. Actual results may vary depending on the fermentation conditions and specific analogues being targeted.

| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |

| Clarified Fermentation Broth | 5000 | 250 | 5 | 100 |

| Anion-Exchange Chromatography | 200 | 212 | 85 | 85 |

| Reverse-Phase HPLC | <1 | 159 | >95 | 64 |

Visualizations

Caption: A typical experimental workflow for the purification of this compound.

Caption: A logical troubleshooting guide for addressing low purity issues.

Technical Support Center: Optimizing HPLC Parameters for Olivanic Acid Separation

Welcome to the technical support center for the chromatographic analysis of olivanic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development and troubleshooting for the HPLC separation of this vital class of carbapenem antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for olivanic acid separation?

A1: Reversed-phase HPLC is the predominant technique for the analysis of carbapenems like this compound. C18 and C8 columns are widely used and have proven effective. For complex separations involving isomers or degradation products, high-purity silica and columns with particle sizes of 5 µm or smaller are recommended to enhance resolution.[1]

Q2: What are the typical mobile phase compositions used for this compound analysis?

A2: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.

-

Aqueous Buffer: Phosphate buffers are very common, often prepared at concentrations between 25 mM and 0.1 M and a pH maintained between 6.5 and 7.3.[2][3][4] Maintaining a neutral or near-neutral pH is critical for the stability of the this compound's β-lactam ring.

-

Organic Modifier: Acetonitrile and methanol are the most frequently used organic solvents.[2][3][4] The proportion is adjusted to achieve the desired retention and separation.

Q3: What is the optimal detection wavelength for olivanic acids?

A3: Olivanic acids, like other carbapenems, possess a chromophore that allows for UV detection. The maximum absorbance is typically observed around 298 nm or 300 nm, making this the recommended wavelength for detection to ensure high sensitivity.[4]

Q4: How can I ensure the stability of this compound during analysis?

A4: Carbapenems are known for their instability, particularly in aqueous solutions. To minimize degradation:

-

Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) and the column at a controlled room temperature unless thermal degradation studies are being performed.

-

Fresh Samples: Prepare samples freshly and analyze them promptly. If storage is necessary, freeze them at low temperatures (-20°C or -70°C).

-

Use of Stabilizers: For plasma samples, stabilizers may be required to prevent degradation before analysis.[3]

Troubleshooting Guide

Problem 1: Poor Resolution Between this compound Isomers or Degradation Products

| Possible Cause | Solution |

| Mobile Phase Composition Not Optimal | Adjust the ratio of organic modifier to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation. Consider switching from methanol to acetonitrile or vice versa, as this can alter selectivity. |